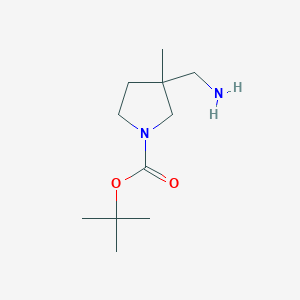

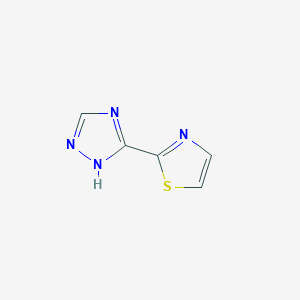

3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole

Vue d'ensemble

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .

Synthesis Analysis

Thiazoles can be synthesized from appropriately substituted benzaldehyde and thiosemicarbazide . The mixture is refluxed in ethanol for a few hours, after which the precipitated product is filtered, dried, and recrystallized from the ethanol .Molecular Structure Analysis

Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles can react with different aromatic aldehydes to form various derivatives . These reactions are typically carried out in absolute ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on the specific compound. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways .

Result of Action

Some thiazole derivatives have been found to exhibit antimicrobial activity and promote growth in certain plants .

Action Environment

The activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Avantages Et Limitations Des Expériences En Laboratoire

3-TZT has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable and non-toxic. In addition, 3-TZT can be used in a variety of laboratory experiments, including the synthesis of organic compounds, the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

However, there are also some limitations to using 3-TZT in laboratory experiments. For example, 3-TZT is not very soluble in water, which can make it difficult to use in some laboratory experiments. In addition, 3-TZT can react with other compounds in the laboratory, which can lead to unexpected results.

Orientations Futures

There are a number of potential future directions for research on 3-TZT. For example, further research could be conducted to better understand the mechanism of action of 3-TZT, as well as its biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 3-TZT, such as in the synthesis of organic compounds or in the study of the mechanism of action of drugs. Finally, further research could be conducted to improve the solubility of 3-TZT in water, as well as to identify ways to reduce the reactivity of 3-TZT with other compounds in the laboratory.

Applications De Recherche Scientifique

Activité Antitumorale

Les nucléosides modifiés par le triazole ont montré une activité antitumorale considérable contre diverses lignées de cellules cancéreuses . La présence d'un cycle triazole peut augmenter la cytotoxicité contre certaines lignées cellulaires.

Propriétés Antimicrobiennes

Des composés avec des structures thiazoliques ont été modifiés pour augmenter les propriétés antimicrobiennes . L'introduction de différents groupes fonctionnels peut conduire à une activité antimicrobienne distincte.

Promotion de la Croissance des Plantes

Certains dérivés thiazoliques ont été trouvés pour promouvoir la croissance des plantes et augmenter le rendement en graines et la teneur en huile . Cela suggère des applications agricoles potentielles pour de tels composés.

Activité Anticancéreuse

Les dérivés thiazoliques ont été testés pour leur activité anticancéreuse contre des lignées de cellules cancéreuses humaines . La modification de ces composés peut conduire à une activité accrue contre des types spécifiques de cancer.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antidiabetic, CNS depressant, antitumor and anthelmintic, analgesic, anticancer, antifilarial, antifungal, and antibacterial . These activities suggest that 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole may interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Some thiazole derivatives have been found to exhibit antifungal activity, suggesting that they may influence cell function For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can exhibit different effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c1-2-10-5(6-1)4-7-3-8-9-4/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEGFRJBAYCOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340241-97-5 | |

| Record name | 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)